molecular formula C8H18ClNO3 B8428437 2,2-Bis(methoxymethyl)morpholine hydrochloride CAS No. 276862-80-7

2,2-Bis(methoxymethyl)morpholine hydrochloride

Cat. No. B8428437
M. Wt: 211.68 g/mol
InChI Key: WXUDQHMDVSNQHD-UHFFFAOYSA-N
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Patent
US08603975B2

Procedure details

To a solution of 4-benzyl-2,2-bis(methoxymethyl)morpholine (6 g) and conc HCl (2.41 ml) in MeOH (60 ml) was added 20% palladium hydroxide on charcoal (1.2 g), and the whole was stirred for 2 hours at room temperature under hydrogen (2.0 atm). The catalyst was filtered off, and the filtrate was concentrated under reduced pressure to give 2,2-bis(methoxymethyl)morpholine hydrochloride (3.6 g). The obtained HCl salt was diluted with CH2Cl2 and washed with 1N—NaOH. The organic phase was concentrated under reduced pressure to give gave free form, which was used for next reaction.
Name
4-benzyl-2,2-bis(methoxymethyl)morpholine
Quantity
6 g
Type
reactant
Reaction Step One
Name
Quantity
2.41 mL
Type
reactant
Reaction Step One
Name
Quantity
60 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C([N:8]1[CH2:13][CH2:12][O:11][C:10]([CH2:17][O:18][CH3:19])([CH2:14][O:15][CH3:16])[CH2:9]1)C1C=CC=CC=1.[ClH:20]>CO.[OH-].[OH-].[Pd+2]>[ClH:20].[CH3:16][O:15][CH2:14][C:10]1([CH2:17][O:18][CH3:19])[O:11][CH2:12][CH2:13][NH:8][CH2:9]1 |f:3.4.5,6.7|

Inputs

Step One
Name
4-benzyl-2,2-bis(methoxymethyl)morpholine
Quantity
6 g
Type
reactant
Smiles
C(C1=CC=CC=C1)N1CC(OCC1)(COC)COC
Name
Quantity
2.41 mL
Type
reactant
Smiles
Cl
Name
Quantity
60 mL
Type
solvent
Smiles
CO
Name
Quantity
1.2 g
Type
catalyst
Smiles
[OH-].[OH-].[Pd+2]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the whole was stirred for 2 hours at room temperature under hydrogen (2.0 atm)
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The catalyst was filtered off
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated under reduced pressure

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
Cl.COCC1(CNCCO1)COC
Measurements
Type Value Analysis
AMOUNT: MASS 3.6 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.